molecular formula C7H5BrN2O B1281682 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 84725-13-3

5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1281682
CAS No.: 84725-13-3
M. Wt: 213.03 g/mol
InChI Key: XSDIDMLVJLNNNV-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C7H5BrN2O. This compound is characterized by a bromine atom at the 5th position, a methyl group at the 6th position, a carbonyl group at the 2nd position, and a nitrile group at the 3rd position of the pyridine ring. It is a solid at room temperature and is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 5-bromo-2-methylpyridine-3-carbonitrile with appropriate reagents under controlled conditions. One common method involves the use of phosphoryl trichloride and phosphorous pentachloride as reagents, with the reaction mixture being heated to 110°C overnight .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in specialized reactors to maintain the required temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group under reducing conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of 5-bromo-6-methyl-2-hydroxy-1,2-dihydropyridine-3-carbonitrile.

    Oxidation: Formation of 5-bromo-6-carboxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Scientific Research Applications

5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate
  • 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its bromine and nitrile groups make it a versatile intermediate for further chemical modifications, and its potential biological activities make it a valuable compound for pharmaceutical research .

Properties

IUPAC Name

5-bromo-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-4-6(8)2-5(3-9)7(11)10-4/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDIDMLVJLNNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512413
Record name 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84725-13-3
Record name 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (26.23 g, 95.5 mmol) and N-bromosuccinimide (36.54 g, 205 mmol) in 1,2-dichloroethane (500 mL) heated to reflux for 18 hours, cooled to room temperature, and filtered. The solid was treated with water (1 L), stirred for 2 hours, filtered, washed with water, and dried under vacuum to provide 36.85 g (88%) of the desired product of sufficient purity for subsequent use. MS (DCI/NH3) m/z 230 (M+NH4)+; 1H NMR (DMSO-d6) δ 12.96 (br s, 1H), 8.34 (s, 1H),2.36 (s, 3H).
Quantity
26.23 g
Type
reactant
Reaction Step One
Quantity
36.54 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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